molecular formula C17H15NO2 B15190322 Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl- CAS No. 127040-34-0

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl-

Cat. No.: B15190322
CAS No.: 127040-34-0
M. Wt: 265.31 g/mol
InChI Key: RCLSWBZKCNXMMT-UHFFFAOYSA-N
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Description

Pyrano[3,2-a]carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl- (CAS: 127040-34-0) is a hexacyclic carbazole alkaloid characterized by a fused pyran ring and a carbazole core. It belongs to the pyrano[3,2-a]carbazole family, which includes naturally occurring alkaloids such as murrayamine-J, isomurrayazoline, and girinimbine . The compound features a dimethyl-substituted dihydrofuran ring (6,6-dimethyl-6,11-dihydro), contributing to its stereochemical rigidity and influencing its biological interactions. Its synthesis typically involves biogenetic precursors like 2-hydroxy-6-methylcarbazole, with methods developed for constructing the pyrano-carbazole framework via oxidative cyclization or terpenoid coupling .

Properties

CAS No.

127040-34-0

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

6,6-dimethyl-5,11-dihydropyrano[3,2-a]carbazol-3-one

InChI

InChI=1S/C17H15NO2/c1-17(2)9-13-11(7-8-14(19)20-13)16-15(17)10-5-3-4-6-12(10)18-16/h3-8,18H,9H2,1-2H3

InChI Key

RCLSWBZKCNXMMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3)C

Origin of Product

United States

Scientific Research Applications

  • Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

  • Biology: They exhibit biological activities, including antitumor, anti-inflammatory, and antifungal properties[_{{{CITATION{{{_4{Efficient synthesis of pyrano 3,2- - Springer.

  • Medicine: Some derivatives have shown promise in preclinical studies for the treatment of cancer and other diseases.

  • Industry: These compounds are used in the development of new materials and pharmaceuticals.

Mechanism of Action

Pyrano[3,2-a]carbazole derivatives are compared with other similar compounds, such as pyrano[2,3-b]carbazoles and furo[3,2-c]quinolones[_{{{CITATION{{{_2{Palladium(ii)-catalysed total synthesis of naturally occurring pyrano3 .... These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of pyrano[3,2-a]carbazole derivatives lies in their specific chemical structure and the resulting biological effects.

Comparison with Similar Compounds

Pyrano[3,2-a]carbazole Alkaloids

Pyrano[3,2-a]carbazoles share a common carbazole-pyran backbone but differ in substituents and oxidation states. Key examples include:

  • Girinimbine (1) : Lacks the 6,6-dimethyl and ketone groups, featuring a simpler dihydrofuran ring. Synthesized via Friedel-Crafts alkylation of 2-hydroxycarbazole with prenyl bromide .
  • Murrayamine-J (5) : Contains a hydroxyl group at C-4 and a methyl-substituted pyran ring, isolated from Murraya euchrestifolia .
  • Isomurrayazoline (9): A macrocyclic variant with a fused quinoline moiety, synthesized via oxidative dimerization .
Compound Substituents Ring System Key Synthesis Method Biological Activity
Target Compound 6,6-dimethyl, ketone at C-3 Hexacyclic pyrano-carbazole Oxidative cyclization Under investigation
Girinimbine No dimethyl groups, unsaturated Pentacyclic pyrano-carbazole Prenylation of carbazole Antiproliferative
Murrayamine-J C-4 hydroxyl, methyl-pyran Hexacyclic pyrano-carbazole Biogenetic coupling Antimicrobial

Pyrano[2,3-c]pyrazole Derivatives

These compounds, such as 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, replace the carbazole core with a pyrazole ring. Synthesized via multicomponent reactions (e.g., one-pot cyclization), they exhibit distinct electronic properties due to electron-withdrawing cyano and amino groups .

Pyrano[3,2-a]acridines and Phenazines

  • Pyrano[3,2-a]acridines (e.g., 282): Synthesized via Conrad-Limpach reactions, these feature an acridine core instead of carbazole.

Pharmacological and Functional Comparisons

  • Bioactivity: While pyrano[3,2-a]phenazines show potent antitumor effects , pyrano-carbazoles like murrayamine-J exhibit antimicrobial properties . The target compound’s 6,6-dimethyl groups may improve pharmacokinetic stability but require validation in biological assays.
  • Synthetic Accessibility: Pyrano-carbazoles often require multistep syntheses (e.g., terpenoid coupling ), whereas pyrano-pyrazoles and phenazines are accessible via one-pot reactions .

Q & A

Q. Advanced

  • ADME Profiling : Predict logP, topological polar surface area (TPSA), and CYP450 interactions to prioritize derivatives with oral bioavailability .
  • Molecular Docking : Simulate binding to STAT proteins or α-amylase/α-glucosidase targets to rationalize anti-diabetic or anticancer activity .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl/dimethyl groups at C-6) with bioactivity trends .

What strategies improve yields in multi-step syntheses of pyrano[3,2-a]carbazole alkaloids?

Q. Advanced

  • Relay Intermediates : Use 2-hydroxy-6-methylcarbazole as a key intermediate to streamline subsequent annulation and oxidation steps .
  • Protecting Groups : Orthogonal protection (e.g., silyl ethers) prevents side reactions during pyran fusion .
  • Catalyst Screening : Palladium catalysts enhance carbazole cyclization efficiency, while copper salts improve pyran regioselectivity .
  • One-Pot Methods : Sequential reactions reduce purification steps, though yields may drop for complex isomers .

How are stereochemical outcomes analyzed in biomimetic syntheses of pyrano[3,2-a]carbazole alkaloids?

Q. Advanced

  • Chiral Auxiliaries : Asymmetric synthesis of (−)-trans-dihydroxygirinimbine employs iron-mediated complexes to control stereocenters .
  • X-ray Diffraction : Resolves absolute configurations in cyclic alkaloids (e.g., murrayazolinine) .
  • Biogenetic Mimicry : Thermal or acid-catalyzed rearrangements replicate natural cyclization pathways, as seen in mahanimbidine synthesis .

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